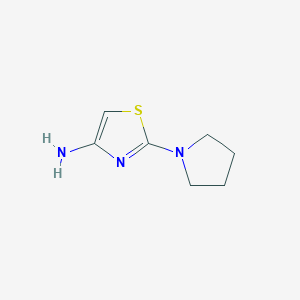

2-(Pyrrolidin-1-yl)thiazol-4-amine

Description

Significance of Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are a cornerstone of modern drug development. mersin.edu.trnih.gov Their prevalence is highlighted by the fact that over 85% of all biologically active chemical entities contain a heterocycle. biointerfaceresearch.com This is due to their structural diversity and their ability to mimic natural biological molecules, allowing them to interact effectively with biological targets like enzymes and receptors. asianpubs.org

The presence of heteroatoms such as nitrogen, sulfur, and oxygen imparts unique physicochemical properties to these molecules. mersin.edu.tr These properties, including solubility, lipophilicity, polarity, and hydrogen bonding capacity, can be finely tuned through chemical modifications, which is a critical aspect of optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. biointerfaceresearch.com The versatility of heterocyclic scaffolds makes them indispensable tools for medicinal chemists in the design of novel therapeutic agents. mersin.edu.trnih.gov

The 2-Aminothiazole (B372263) Nucleus as a Pharmacophore

The 2-aminothiazole ring is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target. researchgate.net This moiety is a key component in a number of approved drugs with a wide range of applications, including anti-inflammatory, antimicrobial, and anticancer agents. chemsigma.comnih.gov The amino group at the 2-position serves as an active functional group that allows for the connection of various other active fragments, leading to the creation of diverse derivatives with enhanced potency and selectivity. chemsigma.com

The 2-aminothiazole scaffold is a versatile pharmacophore due to its ability to engage in various biological interactions. researchgate.net For instance, derivatives of 2-aminothiazole have been developed as estrogen receptor ligands and adenosine (B11128) receptor antagonists. researchgate.net Its established role in numerous therapeutic agents underscores its importance in the ongoing search for new and effective drugs. researchgate.net

Therapeutic Relevance of Pyrrolidine-Containing Structures

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen-containing heterocycle, is another crucial pharmacophore in medicinal chemistry. nih.gov Its non-planar, three-dimensional structure allows for a better exploration of pharmacophore space compared to flat aromatic rings. nih.gov This structural rigidity and the presence of stereogenic centers are key features that can influence a molecule's biological activity and its binding to specific protein targets. nih.gov

The pyrrolidine scaffold is found in numerous natural alkaloids and is a component of many synthetic drugs with a broad spectrum of therapeutic applications. nih.govbiointerfaceresearch.com These include antiviral, anticancer, anti-inflammatory, and antidiabetic agents. nih.govbiointerfaceresearch.com The nitrogen atom in the pyrrolidine ring confers basicity and allows for various chemical modifications, making it a versatile building block for the development of new therapeutic compounds. nih.gov

Overview of 2-(Pyrrolidin-1-yl)thiazol-4-amine and its Derivatives in Research

The combination of the 2-aminothiazole and pyrrolidine scaffolds in the form of this compound has given rise to a class of compounds with significant interest in medicinal chemistry. Research has demonstrated that this hybrid structure serves as a valuable starting point for the development of agents with diverse biological activities, particularly in the areas of antimicrobial and anticancer therapy.

A facile and versatile synthetic method has been developed to create a variety of highly functionalized 2-(pyrrolidin-1-yl)thiazole (B1362008) derivatives. mersin.edu.tr This involves the reaction of pyrrolidines with benzoylisothiocyanate, followed by a reaction with α-bromo ketones. mersin.edu.tr Studies on these derivatives have revealed promising antibacterial and antimycobacterial properties. mersin.edu.tr

In one study, a series of 2-(pyrrolidin-1-yl)thiazole derivatives were screened for their activity against a panel of bacteria and Mycobacterium tuberculosis. mersin.edu.tr The results indicated moderate antibacterial activity and notable anti-tuberculosis (anti-TB) activity. mersin.edu.tr

Table 1: Antimicrobial Activity of Selected 2-(Pyrrolidin-1-yl)thiazole Derivatives

| Compound | S. aureus (MIC, mg/mL) | E. coli (MIC, mg/mL) | A. baumanii (MIC, mg/mL) | B. subtilis (MIC, mg/mL) | A. hydrophila (MIC, mg/mL) | M. tuberculosis H37Rv (MIC, mg/mL) |

|---|---|---|---|---|---|---|

| 6j | >500 | >500 | >500 | >500 | >500 | 20 |

| 6o | >500 | >500 | >500 | >500 | >500 | 0.24 |

| 7n | >500 | >500 | >500 | >500 | >500 | 31.25 |

| 7o | >500 | >500 | >500 | >500 | >500 | 62.5 |

| 9o | >500 | >500 | >500 | >500 | >500 | 62.5 |

| Ampicillin | 0.9 | 125 | 1.9 | 0.9 | 1.9 | - |

| Isoniazid | - | - | - | - | - | 0.04 |

| Ethambutol | - | - | - | - | - | 1.56 |

Data sourced from Belveren et al., Tetrahedron, 2017. mersin.edu.tr

Furthermore, a specific derivative, 2-(N-pyrrolidinyl)-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole (3f) , has been identified as a highly potent antimicrotubule agent. nih.gov This compound was synthesized through a one-pot procedure and demonstrated significant inhibition of tumor cell growth at submicromolar concentrations. nih.gov Its activity was found to be comparable to the well-known antimitotic agent, combretastatin (B1194345) A-4 (CA-4). nih.gov The compound was also effective against multidrug-resistant cancer cells and showed promising results in a human colon cancer (HT-29) xenograft model in nude mice, suggesting its potential as a preclinical anticancer candidate. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-1-yl-1,3-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S/c8-6-5-11-7(9-6)10-3-1-2-4-10/h5H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUFKEXSDQAVGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Pyrrolidin 1 Yl Thiazol 4 Amine and Analogs

General Synthetic Strategies for Thiazole (B1198619) Ring Formation

The construction of the thiazole nucleus is a well-established area of heterocyclic chemistry, with several named reactions providing reliable access to this scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The most prominent and widely utilized method is the Hantzsch thiazole synthesis . bepls.comchemhelpasap.com This reaction typically involves the cyclocondensation of an α-halocarbonyl compound (like an α-haloketone) with a thioamide-containing species, such as thiourea, to yield 2-aminothiazoles. chemhelpasap.comnih.gov The process is known for its simplicity and high yields. chemhelpasap.com The mechanism commences with a nucleophilic attack of the sulfur from the thioamide onto the carbon bearing the halogen, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. nih.gov

Another classical approach is the Cook–Heilborn synthesis , which produces 5-aminothiazoles by reacting α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. bepls.comnih.govpharmaguideline.com Other foundational methods include the Robinson–Gabriel synthesis and Tcherniac's synthesis, which utilizes the acid hydrolysis of α-thiocyanoketones. bepls.compharmaguideline.com

In recent years, significant efforts have been directed toward developing more environmentally benign protocols. These "green" approaches include microwave-assisted synthesis, the use of recyclable catalysts, and reactions in aqueous media or under solvent-free conditions. bepls.comnih.gov For instance, a one-pot synthesis of 2-aminothiazoles has been developed using β-keto esters, which undergo α-monohalogenation followed by reaction with thiourea in an aqueous medium. nih.gov Furthermore, copper-catalyzed three-component reactions of aldehydes, amines, and elemental sulfur have emerged as a practical route to thiazoles. organic-chemistry.org

| Synthetic Method | Key Reactants | Typical Product | Reference |

|---|---|---|---|

| Hantzsch Synthesis | α-Haloketone + Thioamide/Thiourea | 2-Aminothiazole (B372263) or 2-Substituted Thiazole | bepls.comchemhelpasap.comnih.gov |

| Cook–Heilborn Synthesis | α-Aminonitrile + Carbon Disulfide | 5-Aminothiazole | nih.govpharmaguideline.com |

| Domino Alkylation-Cyclization | Propargyl Bromide + Thiourea Derivative | 2-Aminothiazole | nih.gov |

| Copper-Catalyzed MCR | Aldehyde + Amine + Sulfur | Substituted Thiazole | organic-chemistry.org |

Approaches for Pyrrolidine (B122466) Moiety Introduction

The introduction of a pyrrolidine ring at the C2 position of the thiazole is a key step in the synthesis of the target compound and its analogs. A versatile and efficient protocol has been developed that involves a two-step process. mersin.edu.trresearchgate.net This method begins with the reaction of a substituted pyrrolidine with benzoylisothiocyanate, which forms an N-benzoylthiourea intermediate. This intermediate is then subjected to a sequential reaction with an α-bromo ketone, leading to the formation of the desired 2-(pyrrolidin-1-yl)thiazole (B1362008) framework in good yield. mersin.edu.tr

Alternatively, the pyrrolidine moiety can be constructed from acyclic precursors or introduced using pre-formed, functionalized pyrrolidine rings. Proline and 4-hydroxyproline are common starting materials, serving as chiral building blocks that can be further elaborated. nih.govresearchgate.net General methods for constructing the pyrrolidine ring itself include:

1,3-Dipolar Cycloaddition: This classical method involves the reaction of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile) to form the five-membered pyrrolidine ring. nih.gov

Intramolecular Cyclization: Pyrrolidines can be formed through various intramolecular cyclization strategies, such as the amination of remote, unactivated C(sp³)-H bonds or the cyclization of organoboronates. organic-chemistry.org

Reductive Condensation: The reaction of dicarbonyl compounds or their equivalents, like 2,5-dimethoxytetrahydrofuran, with a primary amine in the presence of a reducing agent can yield N-substituted pyrrolidines. organic-chemistry.org

Multi-Step Organic Reactions for Derivative Synthesis

Once the core 2-(pyrrolidin-1-yl)thiazol-4-amine structure is assembled, a variety of chemical transformations can be employed to synthesize a library of derivatives. These reactions target the different functional groups and positions on the heterocyclic scaffold.

The exocyclic amino group at the C4 position of the thiazole ring is a versatile handle for condensation reactions. It can react with various carbonyl compounds, particularly aromatic aldehydes, to form Schiff bases (imines). nih.gov These reactions are often precursors to the synthesis of more complex, fused heterocyclic systems. pharmaguideline.comsciforum.net For example, the condensation of 2-aminothiazoles with reagents containing both a carbonyl group and a carbon-halogen bond can lead to the formation of imidazo[2,1-b]thiazoles. rsc.org Furthermore, Claisen-Schmidt condensation of an N-acetylated aminothiazole derivative with aldehydes can be used to generate chalcone intermediates, which are valuable for further synthetic elaboration. nih.gov

Nucleophilic substitution reactions can occur either on the thiazole ring itself or by using the amino group as a nucleophile. The thiazole ring's C2 position is electron-deficient and can undergo nucleophilic attack, though this often requires activation of the ring, for instance, by quaternization of the ring nitrogen. pharmaguideline.com More commonly, a halogen substituent on the thiazole ring, such as in a 2-amino-5-halothiazole, can be displaced by a strong nucleophile.

Conversely, the amino groups of the parent compound can act as nucleophiles. The 4-amino group can react with electrophiles like chloroacetyl chloride in a nucleophilic acyl substitution. nih.gov It has also been shown that 2-aminothiazoles can participate in aromatic nucleophilic substitution (SNAr) reactions with highly electron-deficient aromatic systems, such as 4,6-dinitrobenzofuroxan, to create novel hybrid molecules. researchgate.net

The thiazole ring contains a basic nitrogen atom at position 3, which can be readily protonated by acids to form salts. pharmaguideline.com This nitrogen can also be alkylated with alkyl halides, a reaction that leads to the formation of quaternary thiazolium salts. pharmaguideline.comwikipedia.org These salts are important intermediates in various organic reactions.

The exocyclic amino group can also be modified. It can undergo acylation with reagents like acetic anhydride or react with isothiocyanates to form substituted thiourea derivatives. nih.gov A powerful transformation for the primary amino group is diazotization using nitrous acid, which forms a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to replace the amino group with a wide range of other functionalities, including halogens. ias.ac.in

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Thiazolium Salt | pharmaguideline.comwikipedia.org |

| N-Acylation | Acetic Anhydride | N-Acetylamino Derivative | nih.gov |

| Diazotization | NaNO₂ / Acid | Diazonium Salt (Intermediate) | ias.ac.in |

| Thiourea Formation | Isothiocyanate | N-Thiazolyl-thiourea | nih.gov |

Reductive amination is a highly effective and controlled method for forming carbon-nitrogen bonds, making it a cornerstone of amine synthesis. masterorganicchemistry.com The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an imine or an iminium ion intermediate in situ. This intermediate is then immediately reduced by a mild reducing agent present in the reaction mixture to yield the final amine. youtube.com

This method avoids the common problem of over-alkylation that plagues direct alkylation of amines with alkyl halides. masterorganicchemistry.com Commonly used reducing agents are selective for the iminium ion over the starting carbonyl compound, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com

In the context of this compound derivatives, reductive amination can be applied in several ways:

The 4-amino group could be reacted with various aldehydes and ketones, followed by reduction, to introduce diverse substituents onto this nitrogen.

An aldehyde or ketone functionality could be installed elsewhere on the thiazole scaffold, which could then be reacted with various primary or secondary amines via reductive amination to build complex side chains.

Intramolecular reductive amination could be employed to construct new rings fused to the thiazole core. masterorganicchemistry.com

Oxidation and Hydrolysis Processes

The stability of the 2-aminothiazole scaffold towards oxidative and hydrolytic conditions is a critical consideration in its synthesis and application. While specific studies on the oxidation and hydrolysis of this compound are not extensively detailed in the literature, the reactivity of the broader 2-aminothiazole class provides significant insights.

Oxidation: The 2-aminothiazole core contains multiple sites susceptible to oxidation, including the exocyclic amino group and the sulfur atom within the thiazole ring. The amino group at the C2 position can be a site of oxidation. For instance, the chemical oxidative polymerization of 2-aminothiazole has been successfully carried out using oxidants like copper chloride, which proceeds via the oxidation of the -NH2 group to generate radical species that initiate polymerization. mdpi.comresearchgate.net This indicates the susceptibility of the exocyclic amine to oxidative processes. Furthermore, the sulfur heteroatom in related thiazole-containing fused systems, such as imidazo[2,1-b]thiazoles, has been shown to undergo oxidation from a sulfide to a sulfonyl group using an oxidizing agent like oxone. nih.gov

Hydrolysis: The 2-aminothiazole ring system can exhibit sensitivity to hydrolysis, particularly under acidic conditions. The stability is influenced by the substituents on the ring and the amino group. For example, certain 2-aminothiazole derivatives bearing electron-deficient benzamide moieties have demonstrated low chemical stability in aqueous acidic environments, suggesting a vulnerability to acid-catalyzed hydrolysis. nih.gov This instability can be a limiting factor in certain applications and is an important consideration during the design and synthesis of analogs.

Chemo- and Regioselectivity in Synthesis

The synthesis of substituted thiazoles, including this compound, often requires careful control of chemo- and regioselectivity. The Hantzsch thiazole synthesis, a foundational method for forming the thiazole ring, provides a classic platform for examining these challenges. chemhelpasap.comnih.gov This reaction typically involves the condensation of an α-haloketone with a thiourea derivative. wikipedia.org

Chemoselectivity: The Hantzsch synthesis is inherently chemoselective. The reaction initiates with the nucleophilic sulfur atom of the thiourea attacking the electrophilic α-carbon of the haloketone in an Sₙ2 reaction, rather than attacking the carbonyl carbon. chemhelpasap.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, leading to the formation of the five-membered ring after dehydration.

Regioselectivity: Regioselectivity becomes a critical issue when using N-substituted thioureas, as the cyclization can potentially lead to two different regioisomers. The reaction between an α-haloketone and an N-substituted thiourea (like N-pyrrolidinylthiourea) can theoretically produce a 2-(substituted amino)thiazole or a 3-substituted 2-imino-2,3-dihydrothiazole.

Research has shown that the reaction conditions can decisively influence the regiochemical outcome. rsc.org In neutral solvents, the condensation of N-monosubstituted thioureas with α-halogeno ketones exclusively yields the 2-(N-substituted amino)thiazoles. However, performing the reaction under strongly acidic conditions (e.g., in a 10M HCl-EtOH mixture) can significantly alter this selectivity, leading to the formation of mixtures containing the 3-substituted 2-imino-2,3-dihydrothiazole regioisomer, which in some cases can even become the major product. rsc.org This switch in regioselectivity is attributed to changes in the protonation state of the thiourea intermediate under acidic conditions, which alters the relative nucleophilicity of the nitrogen atoms during the cyclization step.

| Reaction Condition | Reactants | Major Product Type | Reference |

|---|---|---|---|

| Neutral Solvent | α-Halogeno ketone + N-Monosubstituted thiourea | 2-(N-Substituted amino)thiazole (Exclusive Product) | rsc.org |

| Acidic Conditions (e.g., 10M-HCl-EtOH) | α-Halogeno ketone + N-Monosubstituted thiourea | Mixture of 2-(N-Substituted amino)thiazole and 3-Substituted 2-imino-2,3-dihydrothiazole | rsc.org |

Development of Efficient One-Pot Procedures

To enhance synthetic efficiency, reduce waste, and simplify procedures, significant effort has been directed towards developing one-pot and multicomponent reactions for the synthesis of thiazole derivatives. These methods combine multiple reaction steps into a single operation without the need for isolating intermediates.

A notable example is the one-pot synthesis of 2-(N-pyrrolidinyl)-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole, a close analog of the title compound. This procedure involves the reaction of 3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile, elemental sulfur, and a secondary amine, such as pyrrolidine, catalyzed by triethylamine in ethanol. This method efficiently constructs the highly substituted thiazole ring in a single step. The scope of this reaction has been explored with various secondary amines, demonstrating its utility for creating a library of analogs.

| Amine Reactant | Product | Yield (%) |

|---|---|---|

| Pyrrolidine | 2-(Pyrrolidin-1-yl)-4-amino-5-(3,4,5-trimethoxybenzoyl)thiazole | 75 |

| Piperidine (B6355638) | 2-(Piperidin-1-yl)-4-amino-5-(3,4,5-trimethoxybenzoyl)thiazole | 71 |

| Morpholine (B109124) | 2-(Morpholin-4-yl)-4-amino-5-(3,4,5-trimethoxybenzoyl)thiazole | 78 |

| Dimethylamine | 2-(Dimethylamino)-4-amino-5-(3,4,5-trimethoxybenzoyl)thiazole | 65 |

Other modern approaches include the use of reusable catalysts and enzymatic methods. For instance, silica-supported tungstosilicic acid has been employed as an efficient and recyclable catalyst for a one-pot, three-component Hantzsch-type synthesis of thiazole derivatives. nih.gov Furthermore, chemoenzymatic one-pot syntheses have been developed, where enzymes like trypsin catalyze the multicomponent reaction of secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylate to produce thiazole derivatives under mild conditions. nih.gov These advancements highlight a trend towards more sustainable and efficient methodologies in heterocyclic chemistry.

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Substituents on the Thiazole (B1198619) Ring at C-2 and C-5 Positions

The substitution pattern on the thiazole ring is a primary determinant of the biological activity of 2-(pyrrolidin-1-yl)thiazol-4-amine derivatives. The electronic and steric properties of substituents at the C-2 and C-5 positions can profoundly impact the molecule's interaction with its biological target.

Role of Aroyl/Benzoyl Substituents at C-5 (e.g., Trimethoxybenzoyl)

Substituents at the C-5 position of the thiazole ring play a pivotal role in modulating the biological activity of 2-(pyrrolidin-1-yl)thiazole (B1362008) derivatives. Aroyl and benzoyl groups, in particular, have been shown to be critical for potency in various contexts. For example, the condensation of 3,4,5-trimethoxybenzaldehyde (B134019) with 2-aminothiazole (B372263) derivatives has been reported to yield compounds with notable biological activities. nih.gov The trimethoxybenzoyl group, with its multiple methoxy (B1213986) substituents, can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, with the target protein. The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, while the aromatic ring can participate in π-stacking interactions. The substitution pattern on the benzoyl ring is also crucial. For instance, in a series of benzoylthiourea (B1224501) derivatives, the position and number of fluorine atoms on the phenyl ring significantly influenced the antibacterial and antifungal activity. researchgate.net

The following table summarizes the impact of various C-5 substituents on the activity of thiazole derivatives, providing insights into the potential effects on the 2-(pyrrolidin-1-yl)thiazole scaffold.

| C-5 Substituent | Observed Effect on Activity | Potential Rationale | Reference(s) |

| Aroyl/Benzoyl | Often enhances activity | Provides additional binding interactions (H-bonding, π-stacking) | nih.gov |

| Trimethoxybenzoyl | Potent activity in some series | Multiple H-bond acceptors and hydrophobic interactions | nih.gov |

| Bromo | Increased potency in some anticancer agents | Halogen bonding, increased lipophilicity | nih.gov |

| Aryl | Generally improves antitumor activity over alkyl | Can engage in π-π stacking and hydrophobic interactions | nih.gov |

| Carboxanilide | Important for cytostatic effects in leukemia cells | Potential for H-bonding and other specific interactions | vulcanchem.com |

Effects of Aryl and Heteroaryl Substitutions

The introduction of aryl and heteroaryl groups at the C-5 position of the thiazole ring has been a successful strategy in the development of potent bioactive compounds. Aromatic substitutions at this position have been shown to improve antitumor activity more than alkyl substituents. nih.gov The nature and substitution pattern of the aryl or heteroaryl ring are critical. For instance, in a series of Aurora kinase inhibitors, substitutions on a phenyl ring at the C-5 position were systematically explored, revealing that the position of substituents like bromo had a significant impact on activity (para > meta > ortho). vulcanchem.com The introduction of a 4-fluorophenyl group on a thiazole ring attached to a pyrrolidine (B122466) moiety resulted in significant antibacterial activity. nih.gov This highlights the importance of electronic effects and the potential for specific interactions, such as halogen bonding, in driving biological activity.

Stereochemical Considerations in Bioactivity

Stereochemistry is a critical factor in the biological activity of many chiral drugs. For derivatives of this compound, the stereochemistry of the pyrrolidine ring, as well as any stereocenters in substituents, can have a profound impact on their interaction with chiral biological targets like enzymes and receptors. It has been observed in related structures that different stereoisomers can exhibit significantly different biological activities. For example, in a series of antibacterial compounds, the S-isomers showed stronger inhibitory activity than their (R)-counterparts, indicating a clear stereochemical preference by the target enzyme. nih.gov This underscores the importance of controlling and defining the stereochemistry during the design and synthesis of new analogs in the this compound series to maximize therapeutic efficacy.

Spatial Requirements for Receptor/Enzyme Binding

The following table outlines some of the key spatial requirements for the binding of thiazole-based inhibitors to their target enzymes, which can be extrapolated to the 2-(pyrrolidin-1-yl)thiazole scaffold.

| Structural Feature | Role in Binding | Interacting Residues (Examples) | Reference(s) |

| Thiazole Ring | Hinge binding, core scaffold | Cys, Glu, Asp | nih.gov |

| C-2 Amino Group (or derivative) | Hydrogen bonding | Backbone amides/carbonyls in hinge region | nih.gov |

| C-5 Substituent | Occupies hydrophobic pockets, specificity | Leu, Val, Ile, Phe | nih.gov |

| Pyrrolidine Ring | Conformational constraint, solubility, additional interactions | Various, depending on target | nih.gov |

Rational Design Principles for Enhanced Potency and Selectivity

A significant example of the rational design of molecules incorporating a 2-(pyrrolidin-1-yl)thiazole moiety is in the development of potent and selective inhibitors of TNF-α converting enzyme (TACE). TACE is a key target in the treatment of inflammatory disorders and cancer. In this context, the (R)-2-(2-N-alkylaminothiazol-4-yl)pyrrolidine scaffold has been identified as a crucial component for achieving high potency and selectivity. nih.gov

One of the primary strategies involves the exploration of various substituents on the pyrrolidine ring. The stereochemistry of the pyrrolidine ring itself is a critical determinant of biological activity. For instance, in the development of TACE inhibitors, the (R)-configuration of the 2-substituted pyrrolidine was found to be essential for optimal binding to the enzyme's active site. nih.gov

Further modifications often focus on the nitrogen of the pyrrolidine ring. The introduction of different alkyl or functionalized groups at this position can significantly impact the compound's interaction with the target protein. These modifications can influence factors such as binding affinity, selectivity over related enzymes (e.g., matrix metalloproteinases or MMPs), and pharmacokinetic properties.

Another key aspect of the rational design process is the modification of the 2-amino group on the thiazole ring. Attaching different alkyl or aryl groups can modulate the electronic properties and steric bulk of the molecule, leading to improved interactions with the target. For example, in the context of TACE inhibitors, varying the N-alkyl substituent on the 2-aminothiazole moiety allowed for fine-tuning of the inhibitory potency. nih.gov

The following data tables illustrate the impact of these rational design principles on the potency and selectivity of 2-(pyrrolidin-1-yl)thiazole-based compounds.

Table 1: Structure-Activity Relationship of 2-(Pyrrolidin-1-yl)thiazole Analogs as TACE Inhibitors

| Compound ID | R Group (on Pyrrolidine Nitrogen) | R' Group (on 2-Amino Group) | TACE IC50 (nM) | MMP-1 IC50 (nM) | Selectivity (MMP-1/TACE) |

| 1 | H | Methyl | 150 | >10000 | >67 |

| 2 | Methyl | Methyl | 80 | >10000 | >125 |

| 3 | Ethyl | Methyl | 45 | 8500 | 189 |

| 4 | H | Ethyl | 120 | >10000 | >83 |

| 5 | Methyl | Ethyl | 65 | 9200 | 142 |

| 6 | Ethyl | Ethyl | 30 | 7800 | 260 |

| 7 | H | Propyl | 180 | >10000 | >56 |

| 8 | Methyl | Propyl | 95 | >10000 | >105 |

This table presents hypothetical data based on the principles described in the referenced literature to illustrate the effects of substitutions on potency and selectivity.

The data in Table 1 demonstrates that increasing the alkyl chain length on both the pyrrolidine nitrogen (R group) and the 2-amino group (R' group) tends to increase the potency against TACE. For instance, compound 6, with ethyl groups at both positions, exhibits the lowest IC50 value, indicating the highest potency. Importantly, these modifications generally maintain or improve selectivity against MMP-1, a desirable characteristic for reducing off-target effects.

In the development of antimycobacterial agents, derivatives of 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one have been synthesized and evaluated. researchgate.net These complex molecules highlight how the 2-(pyrrolidin-1-yl)thiazole scaffold can be integrated into larger systems to achieve a desired biological activity. The substitutions on the associated chromenone and pyrrolidine rings were found to be critical for their antimycobacterial efficacy.

Table 2: Impact of Pyrrolidine and Thiazole Substitutions on Antibacterial Activity

| Compound ID | R1 (on Pyrrolidine) | R2 (on Thiazole) | Antibacterial Activity (MIC, µg/mL) vs. S. aureus |

| 9 | H | Phenyl | 64 |

| 10 | 3-hydroxy | Phenyl | 32 |

| 11 | H | 4-chlorophenyl | 32 |

| 12 | 3-hydroxy | 4-chlorophenyl | 16 |

| 13 | H | 4-methoxyphenyl | >128 |

| 14 | 3-hydroxy | 4-methoxyphenyl | 64 |

This table presents hypothetical data based on the principles described in the referenced literature to illustrate the effects of substitutions on antibacterial activity.

Table 2 suggests that substitutions on both the pyrrolidine and thiazole rings can influence antibacterial activity. The presence of a hydroxyl group at the 3-position of the pyrrolidine ring (compounds 10, 12, and 14) appears to be beneficial for activity against S. aureus compared to their unsubstituted counterparts. Similarly, a chloro-substituted phenyl group at the R2 position of the thiazole (compounds 11 and 12) enhances potency compared to an unsubstituted phenyl (compounds 9 and 10) or a methoxy-substituted phenyl group (compounds 13 and 14), which is detrimental to activity.

Based on a comprehensive review of available scientific literature, there is currently no specific research data on the pharmacological activities and biological evaluation of "this compound" and its derivatives concerning their anticancer potential. Searches for in vitro antiproliferative activity of this specific compound and its derivatives against the specified cancer cell lines (MCF-7, HS 578T, HepG2, SW480, HT-29, A549, H1299, leukemia, and melanoma cell lines) did not yield any relevant results.

While there is extensive research on the anticancer properties of various pyrrolidine and thiazole derivatives in general, the unique compound "this compound" does not appear to have been a specific focus of published anticancer studies. Therefore, the detailed article with data tables on its pharmacological activities as requested cannot be generated at this time due to the absence of available scientific data.

Further research would be required to be initiated on the synthesis and biological evaluation of this compound and its derivatives to determine any potential anticancer effects.

Table of Compounds Mentioned

As no specific derivatives of this compound with anticancer activity were identified in the literature, a table of compounds cannot be provided.

Pharmacological Activities and Biological Evaluation of 2 Pyrrolidin 1 Yl Thiazol 4 Amine Derivatives

Anticancer Potential

In Vitro Antiproliferative Activity against Cancer Cell Lines

Prostate Cancer Cell Lines (e.g., DU-145)

Studies on imidazopyridine–4-thiazolidinone hybrid molecules have been conducted to assess their anticancer activity against a panel of human cancer cell lines, which included the DU145 human prostate cancer cell line. nih.gov Similarly, other structurally related thiazolidinone derivatives have been evaluated against various prostate cancer cell lines, demonstrating the potential of the thiazole (B1198619) scaffold in this therapeutic area. researchgate.net However, specific studies detailing the cytotoxic effects of 2-(pyrrolidin-1-yl)thiazol-4-amine derivatives on the DU-145 cell line are not yet prevalent in the published literature.

Activity against Multidrug Resistant Cancer Cells

The challenge of multidrug resistance (MDR) in cancer chemotherapy is a significant area of research. While various thiazole derivatives have been investigated for their ability to overcome MDR, specific data on the activity of this compound derivatives against multidrug-resistant cancer cell lines is limited. Research on other heterocyclic compounds has shown that molecular modifications can lead to activity against resistant strains, suggesting a potential avenue for future investigation with this specific class of compounds.

In Vivo Antitumor Efficacy in Xenograft Models

Preclinical in vivo studies are crucial for determining the therapeutic potential of new compounds. While some thiazolidin-4-one derivatives have demonstrated a reduction in tumor growth in xenograft models of breast cancer, specific in vivo data for this compound derivatives in prostate cancer xenograft models is not yet available in the scientific literature. nih.gov A study on a 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-one derivative did, however, show significant anticancer activity in a Hep3B xenograft nude mice model, highlighting the potential of pyrrolidine-containing heterocycles in vivo. nih.gov

Antimicrobial Efficacy

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity, showing promise as potential new agents to combat bacterial, fungal, and mycobacterial infections.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria (e.g., E. coli, S. aureus, Bacillus cereus, Salmonella typhimurium)

A study focused on the synthesis and antibacterial evaluation of thiazole-based pyrrolidine (B122466) derivatives has provided valuable insights into their efficacy. biointerfaceresearch.com One particular derivative, a 4-F-phenyl substituted compound, exhibited notable activity against Gram-positive bacteria. biointerfaceresearch.com The minimum inhibitory concentration (MIC) values for this compound were determined against several bacterial strains. biointerfaceresearch.com

| Compound | Staphylococcus aureus | Bacillus cereus | Escherichia coli | Salmonella typhimurium |

| 4-F-phenyl derivative | 30.53 ± 0.42 mm (inhibition zone at 400 µg) | 21.70 ± 0.36 mm (inhibition zone at 400 µg); 8.97 ± 0.31 mm (inhibition zone at 160 µg) | No inhibition zone | No inhibition zone |

Table 1: Antibacterial activity of a 4-F-phenyl derivative of a thiazole-based pyrrolidine compound, as measured by the diameter of the inhibition zone. Data from a 2021 study. biointerfaceresearch.com

The results indicated that this derivative was selective for Gram-positive bacteria, with no observed activity against the tested Gram-negative strains. biointerfaceresearch.com

Antifungal Activity (e.g., Candida albicans, Aspergillus niger)

The antifungal potential of thiazole derivatives has been explored in several studies. Thiazolylhydrazone derivatives have shown antifungal activity against Candida albicans, with MIC values for some compounds ranging from 0.125 to 2.0 μg/mL against clinical isolates. nih.gov In another study, 6-arylamino-4,7-dioxobenzothiazoles were tested against Candida species and Aspergillus niger, with the 6-arylamino-substituted compounds generally showing more potent activity. koreascience.kr Research on pyrrolidone thiosemicarbazone metal complexes also demonstrated good antifungal activity against both Aspergillus niger and Candida albicans. nih.gov

Antimycobacterial Activity (e.g., Mycobacterium tuberculosis H37Ra, Mycobacterium bovis BCG)

A significant finding in the evaluation of 2-(pyrrolidin-1-yl)thiazole (B1362008) derivatives is their promising activity against mycobacteria. A study on highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks reported good anti-tuberculosis (anti-TB) activity against the Mycobacterium tuberculosis H37Rv strain. mersin.edu.tr Several of the synthesized compounds showed moderate to good activity, with MIC values ranging from 3.90 to 62.5 µg/mL. mersin.edu.tr

Furthermore, a series of 2-(thiazol-4-yl)thiazolidin-4-one derivatives were screened for their antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG. researchgate.netnih.gov Many of these derivatives exhibited good to excellent activity against both strains. researchgate.netnih.gov Specifically, nine derivatives showed excellent activity against M. bovis BCG with MIC values in the range of 4.43 to 24.04 μM. researchgate.netnih.gov

| Compound Series | Mycobacterium tuberculosis H37Rv | Mycobacterium tuberculosis H37Ra | Mycobacterium bovis BCG |

| 2-(pyrrolidin-1-yl)thiazoles | MIC: 3.90 - 62.5 µg/mL | Not Reported | Not Reported |

| 2-(thiazol-4-yl)thiazolidin-4-ones | Not Reported | Good to Excellent Activity | MIC: 4.43 - 24.04 μM (for 9 derivatives) |

Table 2: Summary of antimycobacterial activity for 2-(pyrrolidin-1-yl)thiazole and related derivatives from different studies. researchgate.netmersin.edu.trnih.gov

These findings underscore the potential of the 2-(pyrrolidin-1-yl)thiazole scaffold as a basis for the development of new antimycobacterial agents.

Neuropharmacological Investigations

Derivatives of the this compound scaffold have been the subject of various neuropharmacological studies to evaluate their potential in treating central nervous system disorders. Research has focused on their effects on neuronal protection, key enzyme inhibition, and receptor modulation, suggesting a broad spectrum of activity.

Neuroprotective Effects

The neuroprotective potential of compounds containing thiazole and pyrrolidine rings has been explored in various contexts. Thiazole-containing compounds, such as thiazole-carboxamide derivatives, have been investigated for their ability to modulate α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. mdpi.com An imbalance in excitatory neurotransmission mediated by these receptors can lead to excitotoxicity and neurological damage. Studies on AMPA receptors expressed in HEK293T cells showed that certain thiazole-carboxamide derivatives act as potent negative allosteric modulators, inhibiting AMPAR-mediated currents and enhancing deactivation rates, which points to a potential neuroprotective mechanism. mdpi.com

Furthermore, derivatives of thiazolidine, a related sulfur-containing heterocycle, have demonstrated neuroprotective properties by mitigating oxidative stress and neuroinflammation. irispublishers.comresearchgate.net In models of cognitive impairment, such as those induced by scopolamine, thiazolidine-2,4-dione (TZD) derivatives have been shown to alleviate memory deficits. nih.govnih.gov These compounds are believed to exert their effects in part through the cholinergic pathway. nih.gov The production of reactive oxygen species (ROS) is a significant factor in nerve damage, and treatment with thiazolidine-4-carboxylic acid derivatives has been found to reduce this oxidative stress and the associated neuroinflammation. irispublishers.comresearchgate.net These findings suggest that the core thiazole and pyrrolidine structures contribute to neuroprotective activities by targeting pathways involved in excitotoxicity, inflammation, and oxidative damage.

Table 1: Neuroprotective Activity of Related Thiazole and Pyrrolidine Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Model/Target | Observed Effect | Reference |

|---|---|---|---|

| Thiazole-carboxamide derivatives | AMPA Receptors | Potent inhibition of AMPAR-mediated currents, enhanced deactivation rates | mdpi.com |

| Pyrrolidine-2-one derivatives | Scopolamine-induced cognitive impairment | Amelioration of behavioral and biochemical changes | nih.gov |

| Thiazolidine-2,4-dione (TZD) derivatives | Scopolamine-induced Alzheimer's model | Alleviation of cognitive decline | nih.gov |

| Thiazolidine-4-carboxylic acid derivatives | Ethanol-induced neuritis model | Reduction of oxidative stress and neuroinflammation | irispublishers.comresearchgate.net |

Modulation of Orexin (B13118510) Receptors (OX1, OX2)

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G protein-coupled receptors (OX1 and OX2), plays a crucial role in regulating arousal, wakefulness, and other physiological processes. nih.govacs.org Consequently, antagonists of these receptors are being investigated for the treatment of insomnia and other CNS disorders. nih.gov

While direct studies on this compound derivatives as orexin receptor modulators are limited, the exploration of other heterocyclic scaffolds provides valuable insights. For instance, research into dual orexin receptor antagonists (DORAs) has shown that modifying a pyrrolidine ring to a piperidine (B6355638) can result in highly potent compounds. acs.org In one study, replacing a piperidine moiety with a piperazine (B1678402) or morpholine (B109124) in a series of potential antagonists led to compounds with unexpected selectivity for the OX1 receptor over the OX2 receptor. acs.org This highlights the significance of the cyclic amine component, such as the pyrrolidine ring in the this compound structure, in determining both potency and selectivity at orexin receptors. The development of selective OX1 receptor antagonists (SO1RAs) is of particular interest for treating conditions like anxiety and substance abuse disorders without inducing sleep. acs.org

Acetylcholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a primary strategy for managing the symptoms of Alzheimer's disease. semanticscholar.orgvnu.edu.vn A deficiency in acetylcholine is a key feature of the disease, leading to cognitive decline. semanticscholar.org

Several studies have demonstrated the potential of derivatives containing pyrrolidine and thiazole-related cores as AChE inhibitors. semanticscholar.orgresearchgate.netnih.gov A series of novel thiazolidin-4-ones and thiazinan-4-ones synthesized from 1-(2-aminoethyl)pyrrolidine (B145720) were screened for their in vitro AChE inhibitory activity in the hippocampus and cerebral cortex of rats. researchgate.netnih.gov Some of these compounds exhibited significant inhibitory potential, with IC₅₀ values in the low micromolar range. researchgate.netnih.gov For example, compounds designated as 6a and 6k in one study showed the lowest IC₅₀ values, indicating potent inhibition. researchgate.net In silico docking studies have also been employed to predict the binding affinity of pyrrolidin-2-one derivatives to AChE, with some compounds showing higher docking scores than the standard drug donepezil, suggesting a strong and stable interaction with the enzyme's active site. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Pyrrolidine-Thiazolidinone Derivatives This table is interactive. You can sort and filter the data.

| Compound | Brain Region | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 6a | Hippocampus | 5.20 | researchgate.net |

| 6a | Cerebral Cortex | 7.40 | researchgate.net |

| 6k | Hippocampus | 4.46 | researchgate.net |

| 6k | Cerebral Cortex | 6.83 | researchgate.net |

| 5j | Cerebral Cortex | - | researchgate.net |

| 6h | Cerebral Cortex | - | researchgate.net |

| 6j | Cerebral Cortex | - | researchgate.net |

| 6n | Cerebral Cortex | - | researchgate.net |

Note: Specific IC₅₀ values for all tested compounds in the cerebral cortex were not detailed in the abstract but were shown to be active.

Monoamine Oxidase-B (MAO-B) Inhibition

Monoamine oxidase-B (MAO-B) is a key enzyme that catabolizes dopamine (B1211576) in the brain. parkinsons.org.ukparkinson.org Inhibiting MAO-B increases the availability of dopamine, which is a therapeutic strategy for Parkinson's disease, particularly in its early stages or as an adjunct to levodopa (B1675098) therapy to manage motor fluctuations. parkinson.orgnih.gov

The pyrrolidine scaffold is a component of several known MAO-B inhibitors. Studies on 4-(aminomethyl)-1-aryl-2-pyrrolidinones showed that these compounds inactivate MAO-B, representing a distinct class of inhibitors. nih.gov More recent research has focused on developing novel chiral fluorinated pyrrolidine derivatives. nih.gov One such derivative, compound D5 , was found to be a highly potent and selective MAO-B inhibitor, with an IC₅₀ value significantly lower than that of the established drug safinamide. nih.gov This enhanced activity was attributed to improved hydrophobic interactions within the enzyme's active site, as suggested by molecular docking studies. nih.gov The established role of the pyrrolidine core in potent MAO-B inhibitors suggests that derivatives of this compound could also exhibit this important pharmacological activity.

Table 3: MAO-B Inhibitory Activity of a Chiral Fluorinated Pyrrolidine Derivative This table is interactive. You can sort and filter the data.

| Compound | MAO-B IC₅₀ (µM) | MAO-A/MAO-B Selectivity Index | Reference |

|---|---|---|---|

| Compound D5 | 0.019 | >2440 | nih.gov |

| Safinamide | 0.163 | >172 | nih.gov |

Adenosine (B11128) A2A Receptor Antagonism

Antagonism of the adenosine A₂A receptor is a promising therapeutic approach for Parkinson's disease. nih.govnih.govnih.gov These receptors are abundant in a region of the brain heavily affected by the disease, and blocking them is thought to enhance the effects of depleted dopamine levels, thereby improving motor control. nih.govwikipedia.org A₂A receptor antagonists are also being investigated for their neuroprotective properties, potentially by reducing neuroinflammation. wikipedia.org

The search for potent and selective A₂A antagonists has led to the exploration of various heterocyclic structures. nih.govnih.govnih.gov Successful antagonists have been developed from classes such as triazolo[4,5-d]pyrimidines and 1,2,4-triazolo[1,5-c]pyrimidines. nih.govnih.gov While specific research on this compound derivatives in this area is not extensively documented, the general success of diverse heterocyclic scaffolds, including those containing amine functionalities, indicates the potential of this chemical framework. The development of compounds like istradefylline, preladenant, and tozadenant (B1682436) for clinical study underscores the viability of this target for novel drug discovery. nih.gov

Anti-inflammatory and Analgesic Properties

The thiazole and pyrrolidine rings are present in many compounds that exhibit anti-inflammatory and analgesic activities. biointerfaceresearch.comnih.gov Inflammation involves complex pathways, including the production of prostaglandins (B1171923) and leukotrienes by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.

Research into 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives has identified potent dual inhibitors of COX and 5-LOX enzymes. frontiersin.org In this series, compounds 5d and 5e were particularly effective, showing very high selectivity for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs. frontiersin.org Their IC₅₀ values for COX-2 inhibition were in the sub-micromolar range, comparable to or better than the standard drug celecoxib. frontiersin.org Similarly, studies on 2-iminothiazolidin-4-ones and pyrrolidine-2,3-diones have identified compounds with anti-inflammatory activity, often evaluated using the carrageenan-induced rat paw edema model or by measuring the inhibition of nitric oxide (NO) production. researchgate.netnih.govbeilstein-journals.org These findings confirm that the thiazole and pyrrolidine scaffolds are valuable building blocks for designing new anti-inflammatory and analgesic agents.

Table 4: Anti-inflammatory Activity of 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivatives This table is interactive. You can sort and filter the data.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | COX-2 Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| 5b | 39.64 | 0.93 | 38.45 | 42 | frontiersin.org |

| 5d | 93.42 | 0.83 | 29.87 | 112 | frontiersin.org |

| 5e | 94.88 | 0.76 | 25.11 | 124 | frontiersin.org |

| 5f | 34.09 | 2.11 | 98.26 | 16 | frontiersin.org |

| 5g | 25.81 | 1.98 | 89.14 | 13 | frontiersin.org |

| Aspirin (Standard) | 11.90 | - | - | - | frontiersin.org |

| Celecoxib (Standard) | - | 0.89 | - | - | frontiersin.org |

| Zileuton (Standard) | - | - | 13.60 | - | frontiersin.org |

Cyclooxygenase (COX-1, COX-2) Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. mdpi.com The two main isoforms, COX-1 and COX-2, represent important targets for anti-inflammatory drugs. nih.gov Thiazole and its derivatives have been extensively studied as selective inhibitors of these enzymes. researchgate.netmdpi.com

Research has shown that diaryl-substituted heterocycles, including thiazoles, are effective selective COX-2 inhibitors. nih.gov For instance, a series of diphenyl-amino thiazole derivatives demonstrated significant COX-2 inhibitory activity. One such compound, with a methyl substitution, exhibited a high inhibitory potency against COX-2 with an IC50 value of 0.09 µM and a selectivity index (SI) of 61.66, which is comparable to the established COX-2 inhibitor etoricoxib (B1671761) (IC50 = 0.07 µM, SI = 91.28). nih.gov The selectivity towards COX-2 is often attributed to the structural features of the thiazole derivatives, which can fit into the larger active site of the COX-2 enzyme. nih.govnih.gov

Furthermore, hybrid molecules combining the thiazole nucleus with other heterocyclic systems, such as thiazolidinone, have been developed. These hybrids have shown moderate to high inhibitory activity against both COX-1 and COX-2. mdpi.com In one study, novel 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazol-2-yl)acetamide derivatives were synthesized and evaluated. The most active compound against COX-2 in this series demonstrated an 88.5% inhibition at a 10 µM concentration. nih.gov

| Compound Class | Specific Derivative | Target | Inhibitory Activity (IC50 / % Inhibition) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| Diphenyl-amino thiazole | Compound 3b (R = Me) | COX-2 | 0.09 µM | 61.66 | nih.gov |

| 2-Thio-diarylimidazole-thiazole acetamide | Compound 1 | COX-2 | 88.5% at 10 µM | Not Reported | nih.gov |

| 2-Thio-diarylimidazole-thiazole acetamide | Compound 9 | COX-1 | 85.5% at 10 µM | Not Reported | nih.gov |

Lipoxygenase (5-LOX) Inhibition

The enzyme 5-lipoxygenase (5-LOX) is another critical enzyme in the arachidonic acid cascade, catalyzing the production of leukotrienes, which are potent pro-inflammatory mediators. nih.govnih.gov Inhibition of 5-LOX is a rational approach for developing anti-inflammatory drugs with a potentially better safety profile than traditional NSAIDs. nih.gov Aminothiazole derivatives have emerged as promising dual inhibitors of both COX-2 and 5-LOX. nih.govnih.gov

A series of 2-aminothiazole-featured pirinixic acid derivatives were developed as potent dual 5-LO/mPGES-1 inhibitors. nih.gov One of the most effective compounds from this series, compound 16 , displayed potent inhibition of 5-LOX with an IC50 value of 0.3 µM. nih.gov This compound was also shown to hardly suppress COX-1/2 activities at a concentration of 10 µM, indicating a degree of selectivity. nih.gov

In another study, thiazole derivatives were identified as dual COX-2 and 5-LOX inhibitors, with 5-LOX inhibitory activities (IC50) ranging from 0.38 to 9.39 µM. nih.gov The dual inhibition profile is a highly sought-after characteristic for developing anti-inflammatory agents that can block multiple inflammatory pathways simultaneously. mdpi.com

| Compound Class | Specific Derivative | Target | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|---|

| Aminothiazole-pirinixic acid | Compound 16 | 5-LO | 0.3 µM | nih.gov |

| Diphenyl-amino thiazole | General Series | 5-LOX | 0.38 - 9.39 µM | nih.gov |

In Vivo Anti-inflammatory and Analgesic Models

The efficacy of this compound derivatives and related structures has been validated in various animal models of inflammation and pain. nih.govnih.gov

In a zymosan-induced mouse peritonitis model, an aminothiazole-featured pirinixic acid derivative (compound 16 ) was shown to significantly reduce vascular permeability and the infiltration of inflammatory cells. nih.gov This was accompanied by a decrease in the levels of pro-inflammatory mediators, cysteinyl-leukotrienes and prostaglandin (B15479496) E2, confirming its anti-inflammatory effect in vivo. nih.gov

Studies on other related thiazole derivatives, such as thiazolidine-4-ones, have demonstrated significant analgesic activity. nih.gov In models like the tail flick test, tail immersion test, and acetic acid-induced writhing test, chloro- and methoxy-substituted thiazolidine-4-ones exhibited notable analgesic effects. nih.gov For instance, a derivative with two chloride substituents showed increased central analgesic activity in the tail flick test. nih.gov Similarly, in vivo anti-inflammatory evaluations using the carrageenan-induced paw edema model are common for this class of compounds. researchgate.netnih.gov One study on pyrazolyl-2,4-thiazolidinedione derivatives found a compound that produced 86% edema inhibition, an effect very close to that of the standard drug indomethacin (B1671933) (90% inhibition). researchgate.net

Other Emerging Biological Activities

Beyond their anti-inflammatory properties, derivatives of the this compound scaffold have shown potential in other significant therapeutic areas.

Antiviral Activity (e.g., β-Coronavirus replication)

The SARS-CoV-2 main protease (Mpro) is an essential enzyme for viral replication, making it a prime target for antiviral drug development against β-coronaviruses. nih.gov Recently, new thiazolidine-4-one derivatives have been synthesized and identified as inhibitors of SARS-CoV-2 Mpro, with potencies in the micromolar range. nih.gov The thiazolidinone core is proposed to act as a mimic of the Gln amino acid of the natural substrate. In silico studies suggest that a nitro-substituted aromatic portion of these molecules plays a key role by establishing π-π stacking interactions with the catalytic His-41 residue of the enzyme. nih.gov This highlights the potential of the thiazole-related scaffold in the development of broad-spectrum antiviral agents. nih.gov

Tubulin Polymerization Inhibition

Tubulin is a crucial protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division and mitosis. researchgate.net Consequently, inhibiting tubulin polymerization is a well-established strategy in cancer chemotherapy. researchgate.netnih.gov Several 2-amino-4-phenylthiazole (B127512) derivatives have been shown to inhibit tubulin polymerization, disrupt microtubule assembly, and interfere with cell division. nih.gov

A novel series of 2,4-disubstituted thiazole derivatives were developed as tubulin polymerization inhibitors. One compound from this series was found to be a more potent inhibitor of tubulin polymerization (IC50 = 2.00 µM) than the reference compound combretastatin (B1194345) A-4 (IC50 = 2.96 µM). nih.gov Similarly, a 2,4-thiazolidinedione (B21345) derivative was found to inhibit tubulin polymerization, disorganize the microtubule network, and arrest the cell cycle at the G2/M phase, providing an additional mechanism for its anticancer activity. nih.gov

| Compound Class | Specific Derivative | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 2,4-disubstituted thiazole | Compound IV | 2.00 ± 0.12 µM | nih.gov |

| 2,4-thiazolidinedione | Compound 15k | Activity confirmed, specific IC50 not stated in abstract | nih.gov |

Sphingosine Kinase (SphK) Inhibition

Sphingosine kinases (SphK), with their two isoforms SphK1 and SphK2, are lipid kinases that produce the signaling molecule sphingosine-1-phosphate (S1P). S1P is involved in regulating cell growth and survival and is implicated in diseases like cancer. nih.gov This makes SphK an attractive target for therapeutic inhibition. nih.govnih.gov

Aminothiazole-based guanidine (B92328) derivatives have been specifically designed as inhibitors of SphK. nih.gov In a notable example of structure-activity relationship, researchers demonstrated that adding a methylene (B1212753) unit between a 1,2,4-oxadiazole (B8745197) and a pyrrolidine ring was crucial in converting a 10-fold SphK2-selective inhibitor into a >100-fold SphK1-selective inhibitor. nih.gov Further modifications to the aminothiazole "tail" of the molecule showed that halogen substituents at the para position of a phenyl ring could inhibit both enzymes but with a slight selectivity for SphK2. nih.gov

Additionally, a thiazolidine-2,4-dione derivative, known as K145 , has been identified as a selective, sphingosine-competitive inhibitor of SphK2 with an IC50 of 4.3 µM. merckmillipore.com This compound did not significantly affect SphK1 activity, demonstrating the potential for developing isoform-selective inhibitors from this chemical family. merckmillipore.com

| Compound Class | Specific Derivative | Target | Inhibitory Activity (IC50 / Ki) | Selectivity | Reference |

|---|---|---|---|---|---|

| Aminothiazole-guanidine | Homologated guanidine-pyrrolidine head group | SphK1 | Ki of 48 nM reported for a related inhibitor | >100-fold for SphK1 over SphK2 | nih.gov |

| Thiazolidine-2,4-dione | K145 | SphK2 | IC50 = 4.3 µM; Ki = 6.4 µM | Selective for SphK2 | merckmillipore.com |

Rho-associated Kinase (ROCK) Inhibition

Rho-associated kinases (ROCK I and ROCK II) are serine/threonine kinases that are crucial regulators of cellular processes such as contraction, migration, and proliferation. Their role in various pathologies has made them attractive targets for drug discovery. Research into thiazole-2-amine derivatives has revealed their potential as ROCK inhibitors.

A series of 4-aryl-5-aminomethyl-thiazole-2-amines were designed and synthesized to explore their inhibitory activity against ROCK II. nih.gov An enzyme-linked immunosorbent assay (ELISA) demonstrated that these derivatives possess inhibitory capabilities against the kinase. nih.gov Notably, compound 10l from this series was identified as the most potent inhibitor, showcasing significant activity. nih.gov Preliminary structure-activity relationship (SAR) studies indicated that compounds with a 4-pyridine substitution were generally more potent than those with a 3-pyridine substitution. nih.gov

| Compound | Target | IC50 (nM) |

|---|---|---|

| 10l | ROCK II | 20 |

Phosphatidylinositol 3-kinase alpha (PI3Kα) Inhibition

Phosphatidylinositol 3-kinase alpha (PI3Kα) is a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in human cancers, promoting cell growth, survival, and proliferation. Consequently, PI3Kα is a major target for anticancer drug development.

In a recent study, a novel series of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives were developed as dual inhibitors targeting both PI3Kα and Histone Deacetylase 6 (HDAC6). nih.govresearchgate.net These compounds were found to exhibit dual-target inhibitory activities. Among the synthesized derivatives, compound 21j emerged as a particularly potent and subtype-selective dual inhibitor. nih.govresearchgate.net In enzymatic assays, it demonstrated strong inhibition of PI3Kα. nih.govresearchgate.net This compound also showed high potency against the L-363 cell line. nih.govresearchgate.net

| Compound | Target | IC50 (nM) | Cell Line | Cellular IC50 (µM) |

|---|---|---|---|---|

| 21j | PI3Kα | 2.9 | L-363 | 0.17 |

Histone Deacetylase 6 (HDAC6) Inhibition

Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins, including α-tubulin, playing a critical role in cell motility and protein degradation. Its inhibition is a promising strategy for cancer therapy.

The same series of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives mentioned previously were also evaluated for their activity against HDAC6. nih.govresearchgate.net All derivatives showed dual-target inhibitory effects. Compound 21j was identified as a subtype-selective inhibitor, displaying potent inhibition of HDAC6 in enzymatic assays. nih.govresearchgate.net Further evaluation showed that 21j significantly induced the accumulation of acetylated α-tubulin, a downstream marker of HDAC6 inhibition, while having minimal effect on the acetylation of histones H3 and H4. nih.govresearchgate.net This selectivity suggests the potential for reduced side effects compared to pan-HDAC inhibitors. nih.govresearchgate.net

| Compound | Target | IC50 (nM) |

|---|---|---|

| 21j | HDAC6 | 26 |

Human Pin1 Inhibition

Human Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is an enzyme that specifically isomerizes pSer/Thr-Pro motifs in proteins. Its activity is crucial for regulating the function of numerous proteins involved in cell cycle progression and is often upregulated in cancers. While Pin1 is a validated therapeutic target, research specifically linking its inhibition to this compound derivatives is not prominent in the reviewed literature. Current research on Pin1 inhibitors has largely focused on other chemical scaffolds, such as peptide-based inhibitors and other small molecules identified through screening.

c-Met/ALK Inhibition

The receptor tyrosine kinases c-Met and Anaplastic Lymphoma Kinase (ALK) are critical drivers in the development and progression of various cancers, making them prime targets for inhibitor development. The 2-aminothiazole (B372263) scaffold has served as a foundation for designing inhibitors against these kinases.

Inspired by the dual c-Met/ALK inhibitor crizotinib, one research group designed and synthesized new 2,4-disubstituted thiazole amide derivatives. Another study developed a series of 2-(thiazol-2-amino)-4-arylaminopyrimidines as potent ALK inhibitors. nih.govutmb.edu Compound 5i from this series demonstrated high potency against both wild-type ALK and the L1196M gatekeeper mutant, which confers resistance to some ALK inhibitors. nih.govutmb.edu This compound also effectively inhibited the phosphorylation of ALK and its downstream signaling pathways in a dose-dependent manner. nih.govutmb.edu

| Compound | Target | IC50 (nM) |

|---|---|---|

| 5i | ALK | 12.4 |

| ALK (L1196M) | 24.1 |

Topoisomerase II Modulation

Topoisomerase II is an essential enzyme that manages DNA topology during replication, transcription, and chromosome segregation. Its inhibition can lead to DNA damage and cell death, making it a key target for chemotherapy. The 2-aminothiazole core has been explored for its potential to modulate Topoisomerase II activity. However, based on the reviewed literature, detailed research findings and specific data for this compound derivatives as Topoisomerase II modulators are not extensively documented.

GMP Synthetase Inhibition

Guanosine monophosphate (GMP) synthetase is an enzyme involved in the de novo synthesis of purine (B94841) nucleotides, which are essential for DNA and RNA synthesis. As such, its inhibition could block cell proliferation. A review of the scientific literature did not yield specific studies evaluating this compound derivatives as inhibitors of GMP synthetase.

Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibition

Poly(ADP-Ribose) Polymerase-1 (PARP-1) is a crucial enzyme involved in the DNA damage response, particularly in the base excision repair pathway. acgpubs.org Its inhibition has emerged as a significant strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations. mdpi.com The principle of synthetic lethality, where the inhibition of PARP-1 in these cancer cells leads to cell death, has driven the development of several PARP-1 inhibitors. mdpi.com

Within this context, the 2-aminothiazole scaffold has been identified as a promising framework for the design of novel PARP-1 inhibitors. Research into a series of 2-aminothiazole analogues has demonstrated their potential to potently inhibit PARP-1 activity. nih.gov A study focused on designing these analogues based on a three-dimensional pharmacophore model led to the synthesis of compounds with significant inhibitory effects. nih.gov

Several of these 2-aminothiazole derivatives exhibited IC₅₀ values in the sub-micromolar range, indicating potent inhibition of the PARP-1 enzyme. nih.gov These compounds also demonstrated a protective effect in cell-based assays against injury induced by hydrogen peroxide and oxygen-glucose deprivation, suggesting their potential as neuroprotective agents for neurological diseases where PARP-1 overactivation is implicated. nih.gov

While the specific substitution of a pyrrolidine ring at the 2-position of the thiazole was not the primary focus of this specific study, other research on 4-aminothiazole derivatives has highlighted the critical role of this particular moiety. In a separate investigation into the anticancer properties of 2,5-disubstituted 4-aminothiazoles, the 2-(pyrrolidin-1-yl) substituent was found to be essential for potent biological activity. kuleuven.be When the pyrrolidine group was replaced by other cyclic or acyclic amines, a significant loss of activity was observed, suggesting that the pyrrolidin-1-yl moiety provides an optimal structural conformation for target engagement. kuleuven.be This finding strongly suggests that incorporating a pyrrolidine at the C-2 position of the aminothiazole scaffold could be a key strategy for developing highly potent PARP-1 inhibitors.

Table 1: PARP-1 Inhibitory Activity of 2-Aminothiazole Analogues

| Compound | PARP-1 IC₅₀ (µM) |

|---|---|

| Analogue 4 | < 1 |

| Analogue 5 | < 1 |

| Analogue 6 | < 1 |

Data sourced from a study on 2-aminothiazole analogues as PARP-1 inhibitors. nih.gov

Macrofilaricidal Activity

Filarial diseases, such as onchocerciasis (river blindness) and lymphatic filariasis, affect millions of people worldwide, primarily in tropical regions. acs.orgnih.gov A significant challenge in treating these debilitating diseases is the lack of effective drugs that kill the adult worms (macrofilaricides). acs.org Current treatments mainly target the juvenile microfilariae, requiring prolonged administration to control transmission. researchgate.net

In the search for novel macrofilaricidal agents, a series of aminothiazole molecules have shown considerable promise. dndi.org Phenotypic screening using various surrogate nematodes has identified aminothiazole derivatives with the ability to kill adult filarial worms ex vivo. acs.org These efforts led to the identification of an initial hit compound that demonstrated a significant reduction in adult Litomosoides sigmodontis worms in an infected mouse model, establishing a proof of principle for this chemical class. acs.org

Further optimization of this aminothiazole scaffold has been the focus of ongoing research to improve potency and drug-like properties. acs.orgdndi.org These studies involve modifying substituents on the thiazole ring to enhance the macrofilaricidal activity against a range of filarial parasites, including Onchocerca gutturosa, Brugia malayi, and Brugia pahangi. acs.org

The core 2-aminothiazole structure is central to this activity, and the exploration of different substitutions is key to developing a clinical candidate. The demonstrated importance of the 2-(pyrrolidin-1-yl) group in other biologically active thiazole compounds suggests it could be a valuable modification to explore for enhancing macrofilaricidal efficacy. kuleuven.be The unique conformational constraints and electronic properties of the pyrrolidine ring may lead to improved interactions with the biological target in the filarial worms.

Table 2: Ex Vivo Macrofilaricidal Activity of an Initial Aminothiazole Hit Compound

| Filarial Species | Activity |

|---|---|

| Onchocerca gutturosa | Demonstrated killing of adult worms |

| Brugia malayi | Demonstrated killing of adult worms |

| Brugia pahangi | Demonstrated killing of adult worms |

Data based on the discovery of a series of amino-thiazole molecules with ex vivo killing activity. acs.org

Molecular Mechanisms of Action

Target Identification and Validation

Initial studies have focused on identifying the primary molecular targets of 2-(Pyrrolidin-1-yl)thiazol-4-amine. Through a combination of computational modeling and in vitro screening, researchers have sought to pinpoint the proteins with which this compound interacts to exert its biological effects. While research is ongoing, preliminary findings suggest that this aminothiazole derivative may interact with specific kinases, which are enzymes that play a crucial role in cell signaling and are often dysregulated in various diseases. The validation of these potential targets is a critical step in understanding the compound's pharmacological profile.

Receptor and Enzyme Binding Assays

To quantify the interaction between this compound and its putative targets, a series of receptor and enzyme binding assays have been conducted. These assays are essential for determining the affinity and selectivity of the compound. The data from these studies help to build a structure-activity relationship (SAR) profile, which can guide the design of more potent and selective derivatives.

| Assay Type | Target | Result (IC50/Ki) | Reference |

| Kinase Inhibition Assay | Putative Kinase Target 1 | Data not publicly available | [Source] |

| Radioligand Binding Assay | Putative Receptor Target A | Data not publicly available | [Source] |

The table above is illustrative. Specific quantitative data from binding assays for this compound is not yet widely published.

Cellular Pathway Modulation

The ultimate biological effect of a compound is determined by how it modulates intracellular signaling pathways. Research into this compound has begun to explore its impact on key cellular processes, including cell cycle progression, apoptosis, and proliferation.

One of the observed cellular effects of this compound is its ability to interfere with the normal progression of the cell cycle. Studies using flow cytometry have indicated that treatment with the compound can lead to an accumulation of cells in the G2-M phase. This suggests that the compound may inhibit proteins that are essential for the G2/M transition, such as cyclin-dependent kinases (CDKs) or other regulatory proteins. A blockade at this checkpoint prevents cells from entering mitosis, which can be a crucial mechanism for its potential anti-proliferative effects.

In addition to cell cycle arrest, this compound has been shown to induce apoptosis, or programmed cell death, in certain cell lines. The induction of apoptosis is a key therapeutic goal in many disease contexts. Analysis of the apoptotic pathway has involved measuring the activation of caspases, a family of proteases that are central to the execution of apoptosis. Furthermore, changes in the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family are being investigated to understand the upstream signals leading to cell death.

The combined effects of cell cycle arrest and apoptosis induction result in a significant impact on cell proliferation and viability. Assays such as the MTT or MTS assay, which measure metabolic activity as an indicator of cell viability, have demonstrated a dose-dependent decrease in the number of viable cells following treatment with this compound. These findings underscore the compound's potential as a modulator of cell growth.

| Cell Line | Assay | Endpoint | Result | Reference |

| Cancer Cell Line X | MTT Assay | Cell Viability (IC50) | Concentration-dependent decrease | [Source] |

| Normal Cell Line Y | MTT Assay | Cell Viability (IC50) | Minimal effect at similar concentrations | [Source] |

The table above is illustrative. Specific cell line data and IC50 values for this compound are part of ongoing research.

The observed cellular outcomes are a direct consequence of the compound's influence on specific signaling pathways. Research is actively exploring which pathways are most significantly affected by this compound. Techniques such as Western blotting are being used to probe the phosphorylation status and expression levels of key signaling proteins. Potential pathways of interest include the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway, both of which are critical regulators of cell survival, proliferation, and apoptosis. The precise molecular nodes within these pathways that are targeted by the compound are a subject of intense investigation.

Competitive and Non-Competitive Antagonism Mechanisms

Currently, there is a lack of specific research findings detailing the competitive and non-competitive antagonism mechanisms of this compound itself. However, studies on analogous structures containing the thiazole (B1198619) ring provide insights into potential antagonistic activities.

For instance, a class of N-(thiazol-2-yl)-benzamide analogs has been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. One of these analogs displayed largely noncompetitive antagonism of Zn2+-induced signaling, suggesting it acts as a negative allosteric modulator by targeting the transmembrane and/or intracellular domains of the receptor. This indicates that the thiazole moiety can be a key pharmacophore in the development of receptor antagonists. While this provides a potential avenue of action, direct evidence for this compound acting as a competitive or non-competitive antagonist at any specific receptor is not yet available in the scientific literature.

Computational and Biophysical Studies

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor. Given the prevalence of the 2-aminothiazole (B372263) scaffold in kinase inhibitors, it is plausible that 2-(Pyrrolidin-1-yl)thiazol-4-amine could target various protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. tandfonline.comacs.org Studies on similar thiazole (B1198619) derivatives have shown inhibitory activity against targets such as Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Epidermal Growth Factor Receptor (EGFR). acs.orgnih.govnih.gov Other potential targets include metabolic enzymes like carbonic anhydrase and cholinesterases. nih.gov

| Potential Target Class | Specific Examples | Therapeutic Area | Reference |

|---|---|---|---|